molecular formula C21H24N4OS B11056994 4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether

4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether

Cat. No.: B11056994
M. Wt: 380.5 g/mol
InChI Key: BHMOYLVRDGFKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether is a complex organic compound featuring a unique structure that combines adamantyl, triazolo, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazolo-thiadiazole ring, potentially opening the ring structure and forming simpler derivatives.

    Substitution: The phenyl methyl ether group can undergo nucleophilic substitution reactions, where the methyl ether can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Simplified triazolo-thiadiazole derivatives.

    Substitution: Various substituted phenyl ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether exhibits potential antimicrobial and antiviral activities. Studies have shown that derivatives of triazolo-thiadiazole possess significant inhibitory effects against various bacterial and viral strains .

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. The adamantyl group is known for enhancing the lipophilicity and membrane permeability of drugs, which can improve their efficacy .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether involves its interaction with various molecular targets. The triazolo-thiadiazole core can bind to enzymes and receptors, inhibiting their activity. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazole Derivatives: These compounds share the triazolo-thiadiazole core but differ in their substituents, affecting their biological activities and applications.

    Adamantyl-Containing Compounds: Compounds like amantadine and rimantadine, which contain the adamantyl group, are known for their antiviral properties.

Uniqueness

4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether is unique due to the combination of the adamantyl group with the triazolo-thiadiazole core.

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

6-(1-adamantyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H24N4OS/c1-26-17-4-2-13(3-5-17)9-18-22-23-20-25(18)24-19(27-20)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,14-16H,6-12H2,1H3

InChI Key

BHMOYLVRDGFKPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.